UCPH-101 is a synthetic organic compound that acts as a selective inhibitor of the excitatory amino acid transporter subtype 1 (EAAT1). [] EAAT1, also known as GLAST in rodents, is a protein responsible for removing the neurotransmitter glutamate from synapses in the central nervous system. [, ] Dysfunctional EAATs have been implicated in various neurological disorders, making the development of selective EAAT1 inhibitors like UCPH-101 crucial for potential therapeutic interventions. [, , ]
Synthesis Analysis
UCPH-101 was first synthesized and reported by Jensen et al. [] While the initial publication provides limited details on the specific synthetic route, subsequent research [, ] describes the synthesis of UCPH-101 analogues using a multi-step approach that involves the following key steps:
These studies [, ] highlight the versatility of this synthetic approach for generating a library of UCPH-101 analogues with varying substituents at the 4- and 7-positions, enabling structure-activity relationship (SAR) studies.
Molecular Structure Analysis
UCPH-101 consists of a 2-amino-4H-chromene-3-carbonitrile core structure, with a 4-methoxyphenyl group substituted at the 4-position and a naphthalen-1-yl group at the 7-position. [, , ] Studies investigating the structure-activity relationship (SAR) of UCPH-101 and its analogues have revealed important structural features necessary for its inhibitory activity against EAAT1. [, ] These include:
The 2-amino and 3-carbonitrile groups: These are crucial for activity, as their modification or removal abolishes the inhibitory activity. []
The 4-methoxyphenyl substituent: This group significantly contributes to the potency, and modifications at this position can drastically alter the inhibitory activity. [, ]
The 7-position substituent: The size and nature of the substituent at the 7-position are crucial for activity and selectivity towards EAAT1. [, ] The naphthalen-1-yl group in UCPH-101 contributes to both its potency and selectivity.
Stereochemistry: Studies have shown that the R configuration at the C4 chiral center is mandatory for inhibitory activity, while both diastereomers at the C7 position can be active, though with different potencies. []
Applications
The primary application of UCPH-101 is as a pharmacological tool for studying EAAT1. [] Its high selectivity for EAAT1 over other EAAT subtypes makes it a valuable tool for dissecting the specific roles of EAAT1 in various physiological and pathological processes.
Compound Description: This compound, also known as UCPH-101, is the first reported selective inhibitor of the excitatory amino acid transporter subtype 1 (EAAT1) [, ]. It exhibits high nanomolar inhibitory activity at EAAT1 and displays a greater than 400-fold selectivity over EAAT2 and EAAT3 []. Studies have shown a half-life of 30 minutes for this compound [].
Compound Description: This compound serves as the parent scaffold for a series of EAAT1 inhibitors [].
Relevance: This compound represents the core structure of 2-Amino-5,6,7,8-tetrahydro-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-4H-chromene-3-carbonitrile, lacking only the 7-(naphthalen-1-yl) substituent. Structure-activity relationship (SAR) studies highlight the importance of modifications at the 4- and 7-positions of this scaffold for EAAT1 inhibitory activity [].
UCPH-102
Compound Description: UCPH-102 is another selective EAAT1 inhibitor from the same class as UCPH-101 [].
Relevance: While the exact structure of UCPH-102 is not provided in the papers, it is mentioned alongside UCPH-101 in the context of selective EAAT1 inhibitors and SAR studies []. This suggests that UCPH-102 likely shares a high degree of structural similarity with 2-Amino-5,6,7,8-tetrahydro-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-4H-chromene-3-carbonitrile and may differ only in substituents at the 4- and/or 7-positions.
7-N-substituted analogues of UCPH-101/102
Compound Description: A series of seven 7-N-substituted analogues of UCPH-101/102 were synthesized and evaluated for EAAT1 inhibitory activity [, , ].
Relevance: These compounds are structurally related to 2-Amino-5,6,7,8-tetrahydro-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-4H-chromene-3-carbonitrile, specifically modified at the nitrogen atom of the 7-position substituent. These modifications were explored to further understand the SAR of this class of EAAT1 inhibitors [, , ].
Analogue 9
Compound Description: This analogue, belonging to the 7-N-substituted series, displayed EAAT1 inhibition in the micromolar range with an IC50 value of 20 μM [, , ].
Analogues 8 and 10
Compound Description: These two analogues, part of the 7-N-substituted series, did not show EAAT1 inhibitory activity (IC50 > 100 μM) [, , ].
Relevance: These inactive compounds, despite being structurally similar to 2-Amino-5,6,7,8-tetrahydro-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-4H-chromene-3-carbonitrile with modifications at the 7-position nitrogen, provide valuable insights into the SAR of this class of EAAT1 inhibitors [, , ].
Compound Description: These diastereomeric pairs are part of the 7-N-substituted series, and their absolute configurations were determined using vibrational circular dichroism (VCD) and ab initio Hartree-Fock calculations [, , ].
Compound Description: These specific diastereomers from pairs 11a/11b and 12a/12b demonstrated EAAT1 inhibition with IC50 values of 5.5 and 3.8 μM, respectively [, , ].
Compound Description: These diastereomers from pairs 11a/11b and 12a/12b did not exhibit EAAT1 inhibitory activity (IC50 > 300 μM) [, , ].
Compound Description: A study explored 15 different substituents (R1) at the 7-position and eight different substituents (R2) at the 4-position of 2-amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile []. This study led to the identification of 63 novel analogues.
Compound Description: This analogue is part of the series exploring substitutions at the 7- and 4-positions. It was separated into its four stereoisomers to investigate the impact of stereochemistry on EAAT1 inhibition [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
UAB30, also known 9cUAB30 or 9-cis-UAB30, is conformationally defined retinoic acid analogue, and is a potent, selective and low toxicity of specific ligand for the retinoid X receptor.. UAB30 down-regulates the DNA methyltransferases and has anti-telomerase activity in human breast cancer cells. 9-cis-UAB30 is a potential chemopreventative agent that has been shown to be effective on many different types of tumors.
UAMC 0039 is a potent inhibitor of dipeptidyl peptidase 2 (DPP-2; IC50 = 0.48 nM). It also inhibits DPP-4 (IC50 = 165 µM). DPP-2 is thought to be involved in degradation of collagen, substance P, and some proline-containing neuropeptides. UAMC 00039 dihydrochloride is a potent inhibitor of dipeptidyl peptidase II (DPP-II) (IC50 = 0.48 nM). UAMC 00039 dihydrochloride exhibits selectivity for DPP-II against DPP-9, DPP-8 and DPP-IV (IC50 values are 78.6, 142 and 165 μM, respectively).
GABAA antagonist that interacts with the picrotoxin site and stabilizes the GABAA receptor/Cl- channel complex in an inactivated state. Causes rapid decay of gamma-aminobutyric acid-induced chloride currents. U-93631 is a GABAA receptor ligand. It accelerates decay of GABA-induced currents in HEK293 cells expressing rat α1β2, β2γ2, and α1γ2 subunit-containing GABAA receptors when used at a concentration of 5 μM. U-93631 inhibits radioligand binding to the picrotoxin site on α1β2γ2 subunit-containing GABAA receptors. U-93631 is a GABAA receptor antagonist. U-93631 causes rapid decay of gamma-aminobutyric acid-induced chloride currents in recombinant rat gamma-aminobutyric acid type A receptors.
UAMC-1110 is a novel potent and selective inhibitor of fibroblast activation protein (fap), displaying low nanomolar inhibitory potency and high selectivity against the related dipeptidyl peptidases (dpps) dppiv, dpp9, dppii, and prolyl oligopeptidase (prep)
UAMC-3203 is an inhibitor of ferroptosis that has an IC50 value of 10 nM for inhibition of erastin-induced ferroptosis in IMR-32 neuroblastoma cells. It decreases iron-induced plasma lactate dehydrogenase (LDH) levels in a mouse model of acute iron poisoning when administered at a dose of 20 µmol/kg. It is not toxic to mice following chronic administration of a 20 µmol/kg dose for four weeks. UAMC-3203 has increased solubility and a longer half-life in mouse, rat, and human microsomes and isolated plasma than the ferroptosis inhibitor ferrostatin-1. In an in silico membrane dynamics study, UAMC-3203 was incorporated into a phospholipid bilayer. UAMC-3203 is an inhibitor of ferroptosis for inhibition of erastin-induced ferroptosis in IMR-32 neuroblastoma cells. It decreases iron-induced plasma lactate dehydrogenase (LDH) levels in a mouse model of acute iron poisoning when administered at a dose of 20 µmol/kg. It is not toxic to mice following chronic administration of a 20 µmol/kg dose for four weeks. UAMC-3203 has increased solubility and a longer half-life in mouse, rat, and human microsomes and isolated plasma than the ferroptosis inhibitor ferrostatin-1. In an in silico membrane dynamics study, UAMC-3203 was incorporated into a phospholipid bilayer.
GluN2D (formerly NR2D) antagonist, displaying modest GluN2 (NR2) subunit selectivity. Shows 7-fold selectivity for GluN2D (NR2D)-containing NMDA receptors vs. GluN2B (NR2B) and 5-fold selectivity over GluN2A (NR2A ) but does not discriminate between GluN2C (NR2C) and GluN2D (NR2D). Ki values are 22 (NR1/2A), 17.2 (NR1/2B), 5.24 (NR1/2C) and 2.36 μM (NR1/2D). UBP141 is a N-methyl-D-aspartate (NMDA) receptor antagonist.